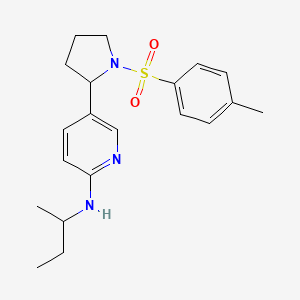

N-(sec-Butyl)-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Description

N-(sec-Butyl)-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a pyridine-based compound featuring a pyridin-2-amine core substituted at the 5-position with a 1-tosylpyrrolidin-2-yl group and at the 2-amino position with a sec-butyl chain.

Properties

Molecular Formula |

C20H27N3O2S |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

N-butan-2-yl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C20H27N3O2S/c1-4-16(3)22-20-12-9-17(14-21-20)19-6-5-13-23(19)26(24,25)18-10-7-15(2)8-11-18/h7-12,14,16,19H,4-6,13H2,1-3H3,(H,21,22) |

InChI Key |

SGJAZVYCQREVFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=NC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Biological Activity

N-(sec-Butyl)-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine, a compound with the molecular formula and a molecular weight of approximately 373.5 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tosylpyrrolidine moiety, which is significant for its biological interactions. The presence of the tosyl group enhances the compound's reactivity, making it a candidate for various synthetic applications and biological studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.5 g/mol |

| CAS Number | 1352488-30-2 |

| IUPAC Name | This compound |

Preliminary studies indicate that this compound may interact with specific biological targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Binding : It is theorized that the compound could bind to receptors implicated in neurotransmission or inflammatory responses, although specific receptor targets remain to be elucidated.

Biological Activity

Research has indicated that compounds structurally similar to this compound exhibit various biological activities:

- Antiviral Activity : Some derivatives have shown potential as antiviral agents by interfering with viral replication mechanisms.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.

- Cytotoxicity : Initial cytotoxicity assays suggest that this compound could induce cell death in certain cancer cell lines, warranting further investigation into its anticancer properties.

Case Study 1: Interaction with Janus Kinases

A study explored the interaction of similar pyridine derivatives with Janus kinases (JAKs), which are critical in cytokine signaling pathways. The findings suggested that modifications in the pyridine structure could enhance binding affinity and specificity towards JAKs, indicating a potential therapeutic role for this compound in treating autoimmune disorders.

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways. Further research is needed to confirm these findings in vivo and explore the compound's pharmacokinetics and bioavailability.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Tosyl Group | Enhances reactivity and binding affinity |

| Pyrrolidine Moiety | Influences receptor interactions |

| Sec-butyl Group | Affects lipophilicity and cellular uptake |

Comparison with Similar Compounds

Substituent Variations at the Pyridine Core

- Target Compound: 5-position: 1-Tosylpyrrolidin-2-yl (rigid, sulfonamide-containing heterocycle). 2-amino position: sec-Butyl (branched alkyl chain).

- Analogues :

- 5-position: Trifluoromethyl (electron-withdrawing group).

- 3-position: Chlorine (enhances electrophilicity).

- Similar sec-butyl chain but lacks the pyrrolidine-tosyl moiety .

- 5-position: Boronate ester (Suzuki coupling handle).

- Lacks complex heterocycles or alkyl chains .

- 5-position: Chiral morpholine (improves solubility and target selectivity).

- Smaller substituents compared to the target compound .

Heterocyclic Modifications

Anticancer Activity

Antiparasitic Activity

Physicochemical Properties

Data Table: Key Analogues and Properties

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key fragments:

-

Pyridin-2-amine core : Functionalized at the 5-position.

-

1-Tosylpyrrolidin-2-yl moiety : Introduced via cyclization or coupling.

-

sec-Butylamine group : Attached through reductive amination or nucleophilic substitution.

Preparation of 5-Bromo-pyridin-2-amine

5-Bromo-pyridin-2-amine serves as a versatile intermediate for Suzuki-Miyaura cross-coupling. A literature-based approach involves bromination of pyridin-2-amine using N-bromosuccinimide (NBS) in acetic acid at 60–80°C.

Synthesis of 1-Tosylpyrrolidin-2-yl Derivatives

Tosylation of pyrrolidine is achieved by reacting pyrrolidine with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (TEA) as a base. For stereochemical control, enantioselective cyclization of γ-amino alcohols with TsCl has been reported.

Coupling Strategies for Final Assembly

Palladium-Catalyzed Cross-Coupling

The 5-bromo-pyridin-2-amine intermediate undergoes Suzuki-Miyaura coupling with 1-tosylpyrrolidin-2-ylboronic acid. Conditions adapted from the RSC document include:

-

Catalyst : Pd(PPh3)4 (5 mol%).

-

Base : K2CO3 (2 equiv).

-

Solvent : Toluene/ethanol (3:1).

-

Temperature : 90°C, 12 hours.

Reductive Amination for sec-Butyl Attachment

Post-coupling, the free amine on the pyridine ring reacts with 2-butanone via reductive amination:

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent significantly impacts reaction viscosity and yield. For example, using neutral forms of reagents in tetrahydrofuran (THF) instead of polar aprotic solvents reduces viscosity, enhancing stirrability in large-scale reactions. Triethylamine (TEA) is preferred over stronger bases (e.g., NaOH) to minimize side reactions.

Temperature and Stirring Time

Extended stirring times (3–10 hours) at 50–60°C improve conversion rates, as demonstrated in tert-butyl carbamate syntheses. For the target compound, a 72-hour reaction at 60°C is hypothesized to maximize coupling efficiency.

Purification and Characterization

Column Chromatography

Purification employs silica gel chromatography with ethyl acetate/petroleum ether gradients (5–20% ethyl acetate). Fractions containing the product are identified via thin-layer chromatography (TLC).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for constructing the pyridin-2-amine core in N-(sec-Butyl)-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine?

- Methodological Answer: The pyridin-2-amine scaffold can be synthesized via nitro group reduction (e.g., catalytic hydrogenation or sodium dithionite) on precursor pyridines, as demonstrated in analogous compounds like 5-(4-isobutylpiperazin-1-yl)pyridin-2-amine . For regioselective substitution at position 5, coupling reactions (e.g., Buchwald-Hartwig amination) with boronic esters or cross-coupling reagents are recommended .

Q. How should researchers characterize the stereochemistry of the 1-tosylpyrrolidin-2-yl substituent?

- Methodological Answer: Use chiral HPLC or X-ray crystallography to resolve stereoisomers. NMR analysis (e.g., - NOESY) can confirm spatial relationships between protons in the pyrrolidine ring, while LCMS with chiral columns validates enantiomeric purity .

Q. What analytical techniques are critical for verifying the purity of this compound?

- Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR for structural elucidation, and reversed-phase HPLC (e.g., C18 column with ammonium acetate buffer) for purity assessment. Residual solvents should be quantified via GC-MS .

Advanced Research Questions

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer: Perform in vitro kinase assays (e.g., TrkA or CDK9 inhibition) using fluorescence polarization or ADP-Glo™ kits. IC values should be determined via dose-response curves, with positive controls like KRC-108 (a TrkA inhibitor) .

Q. What strategies optimize the coupling efficiency between the tosylpyrrolidine moiety and the pyridin-2-amine scaffold under varying catalytic conditions?

- Methodological Answer: Screen palladium/copper catalysts (e.g., Pd(OAc)/XPhos or CuI/1,10-phenanthroline) in solvents like DMF or toluene. Monitor reaction progress via TLC or LCMS. Microwave-assisted synthesis may enhance yields for sterically hindered couplings .

Q. How do steric effects from the sec-butyl group influence the compound’s bioavailability in in vivo models?

- Methodological Answer: Conduct logP measurements (shake-flask method) and metabolic stability assays in liver microsomes. Compare pharmacokinetic profiles (C, t) with analogs lacking bulky substituents. Molecular dynamics simulations can predict binding pocket accessibility .

Q. What computational methods are effective for predicting off-target interactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.